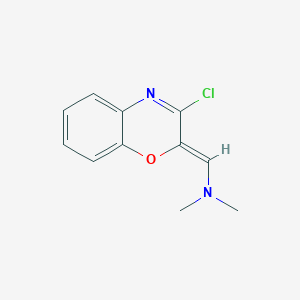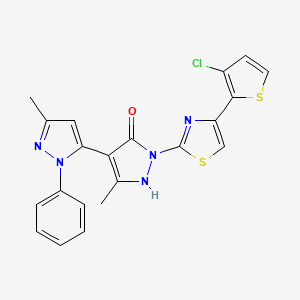
2-(Dimethylaminomethylene)-3-chloro-2H-1,4-benzoxazine
Overview
Description
The molecule “2-(Dimethylaminomethylene)-3-chloro-2H-1,4-benzoxazine” is a benzoxazine derivative with a dimethylaminomethylene group at the 2-position and a chlorine atom at the 3-position . Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. They are known for their high thermal stability and are used in the production of high-performance polymers .
Molecular Structure Analysis
The molecular structure of similar compounds like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) has been analyzed using techniques like one- and two-dimensional NMR spectroscopy . Fourier transform infrared (FTIR) spectroscopy is also used to confirm the successful grafting and incorporation of the two monomers functional groups .Chemical Reactions Analysis
The chemical reactivity of similar compounds like N,N-dimethyl enaminones has been studied. They have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like PDMAEMA have been analyzed using techniques like thermogravimetric analysis (TGA), differential scanning calorimeter (DSC), and dynamic light scattering (DLS) .Scientific Research Applications
Antibacterial Properties
GNF-Pf-3495: has demonstrated promising antibacterial activity. Researchers have synthesized GNF@ZnO composites by combining gelatin nanofibers (GNF) with zinc oxide (ZnO) nanoparticles (NPs) using a wet chemistry approach . These composites exhibit strong antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus and Bacillus pumilus) and Gram-negative (e.g., Escherichia coli and Pseudomonas fluorescens) bacteria. The zone of inhibition exceeds 10 mm, making it a potential candidate for antimicrobial applications.
Drug and Gene Delivery Systems
The modification of polymers with GNF-Pf-3495 can lead to multifunctional nanocarriers. For instance, an amphiphilic block copolymer, MPEG-b-(PC-g-PDMAEMA) , was synthesized by grafting poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains onto a biodegradable polycarbonate (PC) block. These cationic micelles self-assemble in aqueous media and can simultaneously load the antioxidant, anti-inflammatory, and anticancer drug quercetin along with DNA. These micelleplexes hold promise for combined drug and gene delivery .
Biomedical Applications
Graphene and its derivatives have gained attention in biomedical research. While not directly related to GNF-Pf-3495 , it’s worth noting that graphene oxide (GO) has been increasingly used due to its biocompatibility and unique properties. GO lacks sharp edges, cavities, and irregularities, making it suitable for various biomedical applications .
Sensor Development
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) has been employed in sensor-based systems. For instance, a sensor based on a PDMAEMA-modified polymer was developed for specific applications. The sensor’s architecture and properties make it a potential candidate for various sensing applications .
Safety And Hazards
Future Directions
The future directions for similar compounds like PDMAEMA involve their use in a wide range of applications, often involving the synthesis of block copolymers . They are being studied for their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .
properties
IUPAC Name |
(1Z)-1-(3-chloro-1,4-benzoxazin-2-ylidene)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14(2)7-10-11(12)13-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3/b10-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUPIXZBNDANQY-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=NC2=CC=CC=C2O1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=NC2=CC=CC=C2O1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylaminomethylene)-3-chloro-2H-1,4-benzoxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3035427.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole](/img/structure/B3035428.png)
![1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3035431.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride](/img/structure/B3035433.png)
![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035435.png)
![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035436.png)
![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] pentanoate](/img/structure/B3035437.png)
![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B3035438.png)

![(2E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylaminomethylidene)-3-oxobutanamide](/img/structure/B3035441.png)
![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3035442.png)
![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile](/img/structure/B3035445.png)
![5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035448.png)